molecular formula C13H21N5O2 B1675671 LY 326325 CAS No. 177314-99-7

LY 326325

Cat. No.: B1675671
CAS No.: 177314-99-7
M. Wt: 279.34 g/mol
InChI Key: ZXFRFPSZAKNPQQ-LMLFDSFASA-N
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Description

LY-326325 is a small molecule drug that acts as a competitive antagonist of the AMPA receptor, a subtype of the glutamate receptor. This compound was initially developed by Eli Lilly and Company and is primarily investigated for its potential therapeutic applications in nervous system diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-326325 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of LY-326325 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

LY-326325 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .

Scientific Research Applications

Mechanism of Action

LY-326325 exerts its effects by binding to the AMPA receptor and inhibiting its activity. This receptor is involved in fast excitatory synaptic transmission in the central nervous system. By blocking the receptor, LY-326325 reduces excitatory neurotransmission, which can have neuroprotective effects and reduce neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LY-326325

LY-326325 is unique due to its specific binding affinity and selectivity for the AMPA receptor. This selectivity allows for targeted modulation of excitatory neurotransmission, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

177314-99-7

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

(3R,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11-/m1/s1

InChI Key

ZXFRFPSZAKNPQQ-LMLFDSFASA-N

Isomeric SMILES

C1C[C@H]2CN[C@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O

SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O

Canonical SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid
6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
LY 215490
LY 293558
LY 326325
LY-215490
LY-293558
LY-326325
LY293558
NGX424
tezampanel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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